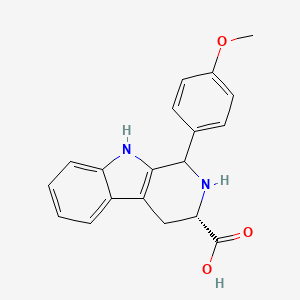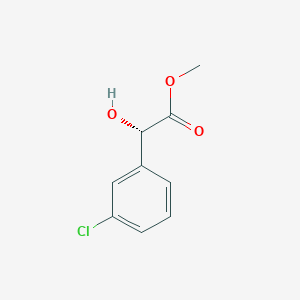
Platinum(IV) sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(IV) sulfite is an inorganic compound composed of platinum in the +4 oxidation state and sulfite ions It is a member of the platinum group metals, which are known for their catalytic properties and resistance to corrosion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum(IV) sulfite can be synthesized through the reaction of platinum(IV) chloride with sodium sulfite in an aqueous solution. The reaction typically occurs under mild conditions, with the platinum(IV) chloride being dissolved in water and then mixed with a solution of sodium sulfite. The resulting product is then filtered and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of platinum from industrial waste streams can be an important aspect of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(IV) sulfite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form platinum(IV) sulfate.
Reduction: It can be reduced to platinum(II) sulfite or elemental platinum.
Substitution: The sulfite ions can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions with hydrochloric acid or nitric acid can facilitate the substitution of sulfite ions.
Major Products Formed
Oxidation: Platinum(IV) sulfate.
Reduction: Platinum(II) sulfite or elemental platinum.
Substitution: Platinum(IV) chloride or platinum(IV) nitrate.
Applications De Recherche Scientifique
Platinum(IV) sulfite has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Platinum compounds are known for their anticancer properties, and this compound is being investigated for its potential use in chemotherapy.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
Mécanisme D'action
The mechanism of action of platinum(IV) sulfite involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to cellular damage and apoptosis. In the context of cancer treatment, this mechanism can be exploited to selectively target and kill cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum(IV) chloride: Similar in terms of oxidation state and reactivity but differs in the type of ligands.
Platinum(IV) nitrate: Another platinum(IV) compound with nitrate ligands instead of sulfite.
Platinum(II) sulfite: A lower oxidation state of platinum with similar ligands.
Uniqueness
Platinum(IV) sulfite is unique due to its specific combination of platinum in the +4 oxidation state and sulfite ligands. This combination imparts distinct chemical properties, such as its reactivity and stability, which can be advantageous in certain catalytic and industrial applications.
Propriétés
IUPAC Name |
platinum(4+);disulfite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O3S.Pt/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLXHZIANDDPMQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PtS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976983 |
Source


|
| Record name | Platinum(4+) disulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61420-92-6 |
Source


|
| Record name | Platinum(4+) disulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[3-[(4-Ethoxycarbonylphenoxy)methyl]-6-hydroxy-1,2-benzoxazol-7-yl]methyl]piperidine-3-carboxylic acid](/img/structure/B7945708.png)
![1-{[7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-4-oxo-4 h-chromen-8-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B7945710.png)




![2-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]acetamide hydrochloride](/img/structure/B7945744.png)
![3-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]propanamide hydrochloride](/img/structure/B7945751.png)


![2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7945774.png)
![Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I)](/img/structure/B7945791.png)


